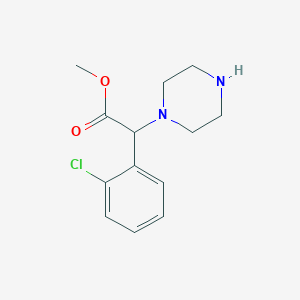

Methyl (2-chlorophenyl)(piperazin-1-yl)acetate

Description

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-piperazin-1-ylacetate |

InChI |

InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-4-2-3-5-11(10)14/h2-5,12,15H,6-9H2,1H3 |

InChI Key |

GYRDXASVBKXBHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of piperazine with methyl 2-chlorophenylacetate under acidic conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as lutidine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl (2-chlorophenyl)(piperazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxo-piperazin-1-yl)acetate (Compound 5 in )

- Structure : Features a 4-chlorophenyl group (vs. 2-chlorophenyl) and a 3-oxo-piperazine ring substituted with a 3-chlorophenyl group.

- Molecular Formula : C₁₉H₁₇Cl₂N₂O₃ (397.25 g/mol).

- Key Differences :

- Para-substitution on the phenyl ring reduces steric hindrance compared to ortho-substitution.

- The 3-oxo group on piperazine enhances hydrogen-bonding capacity.

Clopidogrel Impurity-B ()

- Structure: Replaces the piperazine with a thieno[3,2-c]pyridin-5(4H)-yl group.

- Key Differences: The thienopyridine moiety introduces aromatic heterocyclic rigidity, altering receptor binding. This structural analog is critical in the synthesis of Clopidogrel, an antiplatelet drug .

Variations in the Heterocyclic Core

Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10m in )

- Structure : Contains a thiazolyl group and trifluoromethylphenyl urea substituents.

- Molecular Formula : C₂₄H₂₃F₆N₅O₃S (616.2 g/mol).

- Key Differences :

- Thiazole and urea groups enhance interactions with hydrophobic pockets in biological targets.

- Trifluoromethyl groups improve metabolic stability and lipophilicity.

- Applications: Potential use in kinase inhibition or immunomodulation .

Methyl [4-(1,3-thiazol-2-yl)piperazin-1-yl]acetate ()

- Structure : Piperazine substituted with a thiazole ring .

- Molecular Formula : C₁₀H₁₅N₃O₂S (241.31 g/mol).

- Simpler structure compared to urea derivatives in .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Biological Activity

Methyl (2-chlorophenyl)(piperazin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenylacetic acid with piperazine derivatives. The process often includes the use of coupling agents and solvents to facilitate the formation of the ester bond. A notable synthesis pathway includes:

- Formation of Piperazine Derivative : Piperazine is reacted with 2-chlorophenylacetic acid in the presence of a base such as potassium carbonate.

- Esterification : The resulting intermediate undergoes esterification to yield this compound.

Biological Activities

This compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity

- Studies have shown that derivatives of piperazine compounds, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) in the range of 25–100 μg/mL against Gram-positive and Gram-negative bacteria .

2. Cytotoxicity

- The compound has been tested for cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibit potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

3. Anticonvulsant Activity

- Some studies suggest that piperazine derivatives could exhibit anticonvulsant properties. The presence of electron-withdrawing groups, such as chlorine, has been correlated with increased anticonvulsant activity in related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly explained through SAR studies:

- Functional Groups : The presence of the 2-chloro substituent on the phenyl ring enhances lipophilicity, which is often associated with improved membrane permeability and biological activity.

- Piperazine Moiety : The piperazine ring contributes to the overall pharmacological profile, influencing receptor interactions and enhancing bioactivity.

| Compound Structure | Activity Type | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial | 25–100 μg/mL |

| Piperazine Derivative A | Cytotoxicity | IC50 = 15 μM |

| Piperazine Derivative B | Anticonvulsant | ED50 = 24.38 mg/kg |

Case Studies

Several case studies have investigated the biological activities associated with piperazine derivatives:

- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications to the chlorophenyl group significantly influenced antimicrobial potency .

- Cytotoxicity in Cancer Models : Research involving this compound showed promising results in inhibiting cell proliferation in colon and lung cancer cell lines. The findings suggest that structural modifications can enhance cytotoxic effects while minimizing toxicity to normal cells .

- Anticonvulsant Potential : Another investigation revealed that certain analogs displayed significant anticonvulsant activity in animal models, highlighting the therapeutic potential of piperazine-based compounds in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.